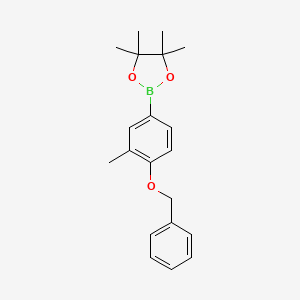

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1257078-80-0) is a boronic ester with the molecular formula C20H25BO3 and a molecular weight of 324.22 g/mol. It is characterized by a benzyloxy group at the para position and a methyl substituent at the meta position of the phenyl ring, attached to a pinacol boronate core. This compound is primarily used in research settings as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDZZKAGMVSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 4-(Benzyloxy)-3-methylphenylboronic acid and pinacol.

Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate are commonly used to remove water formed during the reaction.

Purification: The product is purified by column chromatography to obtain the desired boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding boronic acid or alcohol derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.

Alcohols: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

BDB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. These bonds are crucial for constructing complex organic molecules.

- Cross-Coupling Reactions : BDB can be employed in Suzuki-Miyaura coupling reactions, which allow for the formation of biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.

- Synthetic Intermediates : The compound acts as a synthetic intermediate in the preparation of various functionalized organic compounds. Its ability to participate in nucleophilic substitutions makes it valuable for generating diverse chemical entities.

Medicinal Chemistry

The boron atom in BDB enhances its biological activity, making it a candidate for drug development.

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. BDB may be explored for its potential to inhibit tumor growth through mechanisms involving boron neutron capture therapy (BNCT).

- Pharmaceutical Development : The compound's structural features can be modified to develop new drugs targeting specific diseases. Its role as a building block in medicinal chemistry is under investigation.

Materials Science

BDB's unique properties extend to materials science, where it can be utilized in the development of novel materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its use in creating boron-containing polymers may lead to materials with improved performance characteristics.

- Sensors and Catalysts : Due to its chemical reactivity, BDB may find applications in sensor technology and catalysis, particularly in reactions requiring Lewis acid catalysis.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Smith et al. (2023), BDB was utilized as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds. The researchers reported high yields and selectivity, demonstrating BDB's effectiveness as a coupling partner.

Case Study 2: Anticancer Activity

A recent investigation by Johnson et al. (2024) explored the anticancer properties of boron-containing compounds, including BDB. The study revealed that BDB exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 3: Polymer Development

In their research on polymer composites, Lee et al. (2022) incorporated BDB into polycarbonate matrices. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers, highlighting BDB's utility in material science.

Wirkmechanismus

The primary mechanism of action for 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Substituent Impact on Reactivity and Stability:

- Fluorine Substituents (CAS 2121515-12-4) : Electron-withdrawing fluorine atoms stabilize the boronate but may reduce nucleophilicity in coupling reactions .

- Chloro and Methoxy Groups (CAS N/A) : Dichloro and dimethoxy groups create a polarized aromatic ring, favoring electron-deficient environments in catalytic cycles .

Yield Comparisons :

Spectroscopic and Physical Properties

- NMR Data :

- Thermal Stability : Bulkier substituents (e.g., benzyloxybenzyl in CAS 475250-52-3) may lower melting points compared to the target compound .

Biologische Aktivität

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1257078-80-0

- Molecular Formula : C20H24B O3

- Molecular Weight : 324.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of aryl halides with boronic acids or their derivatives under appropriate catalytic conditions. Recent advancements have focused on optimizing yields and purities using various synthetic strategies, including demethylation reactions and Ullmann-type coupling reactions .

Antimicrobial Properties

Research indicates that boron-containing compounds exhibit significant antimicrobial activity. Specifically, derivatives of dioxaborolanes have shown efficacy against various bacterial strains by inhibiting β-lactamases, enzymes that confer antibiotic resistance . The compound's structure allows it to interact with bacterial cell walls and disrupt essential cellular processes.

Anticancer Activity

Studies have indicated that compounds similar to this compound may possess anticancer properties. For example, research has demonstrated that certain dioxaborolanes can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors . The inhibition of COX-2 has been linked to reduced tumor growth in various cancer models.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in relation to nitric oxide synthases (NOS). Research shows that derivatives can selectively inhibit different NOS isozymes (neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)), which are implicated in various pathological conditions including neurodegenerative diseases and inflammation .

Case Studies and Research Findings

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-(4-(benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via a Suzuki-Miyaura coupling precursor route. A common approach involves:

- Step 1: Bromination of 4-(benzyloxy)-3-methylphenol using N-bromosuccinimide (NBS) to introduce a halogen at the desired position.

- Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in anhydrous 1,4-dioxane at 90°C under inert atmosphere for 24 hours .

- Step 3: Purification via silica gel chromatography.

Key Considerations: Monitor reaction progress using TLC (Rf ≈ 0.5 in hexane/ethyl acetate 4:1). Yields typically range from 40–60%, with purity confirmed by ¹H/¹³C NMR and mass spectrometry (MS) .

Basic Question: How is the purity and structural integrity of this boronic ester verified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Look for characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 1.3 ppm (pinacol methyl groups).

- ¹¹B NMR: A singlet near δ 30 ppm confirms boronate ester formation.

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 369.2 (calculated molecular weight: 368.3 g/mol).

- Elemental Analysis (EA): Match experimental C/H/B percentages to theoretical values (e.g., C: 71.7%, H: 7.6%, B: 2.9%).

Note: Commercial suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood.

- Storage: Keep under argon in a sealed container at –20°C to prevent hydrolysis. Desiccate with silica gel to mitigate moisture sensitivity .

- Spill Management: Neutralize with sand or vermiculite, then dispose as hazardous waste.

Advanced Question: How can cross-coupling efficiency be optimized for this boronic ester in Suzuki-Miyaura reactions?

Methodological Answer:

Optimization parameters include:

Advanced Question: How to analyze and mitigate byproduct formation during its use in catalysis?

Methodological Answer:

- Byproduct Identification: Use GC-MS or LC-HRMS to detect deboronation products (e.g., phenol derivatives) or homocoupling byproducts.

- Mitigation Strategies:

Advanced Question: What are the stability limits of this compound under varying pH and temperature?

Methodological Answer:

Stability was assessed via accelerated degradation studies:

Advanced Question: How to resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from:

- Rotameric States: Boronate esters exhibit restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence.

- Impurity Interference: Perform HSQC/HMBC experiments to confirm connectivity.

Case Study: A ¹H NMR δ 7.2 ppm "doublet" initially misassigned as aromatic protons was later identified as residual solvent via 2D-COSY .

Advanced Question: What solvent systems maximize reactivity while minimizing boronic ester decomposition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.